molecular formula C27H26N6 B2980871 N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-08-8

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2980871
CAS No.: 946296-08-8
M. Wt: 434.547
InChI Key: PTDHUQUOZKQPRK-UHFFFAOYSA-N
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Description

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the phenyl and phenylethyl groups at the N4 and N6 positions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and advanced techniques for monitoring reaction progress, such as nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N-(3,4-dimethylphenyl)-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N-(3,5-dimethylphenyl)-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and phenylethyl groups at the N4 and N6 positions, respectively, distinguishes it from other similar compounds .

Properties

IUPAC Name

4-N-(3,5-dimethylphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6/c1-19-15-20(2)17-22(16-19)30-25-24-18-29-33(23-11-7-4-8-12-23)26(24)32-27(31-25)28-14-13-21-9-5-3-6-10-21/h3-12,15-18H,13-14H2,1-2H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDHUQUOZKQPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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